molecular formula C11H15N3O3 B14907179 1-(1-Methyl-1h-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid

1-(1-Methyl-1h-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid

Cat. No.: B14907179
M. Wt: 237.25 g/mol
InChI Key: VSBYCVGVSKZVGS-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid is a chemical reagent of interest in medicinal chemistry and life sciences research. This compound features a 1-methyl-1H-pyrazole-5-carboxamide scaffold, a structure class that has been identified in studies of inhibitors targeting parasitic nematodes like Haemonchus contortus . Researchers should be aware that close structural analogs, specifically 1-methyl-1H-pyrazole-5-carboxamide derivatives, have been reported to exhibit unexpected acute mammalian toxicity in preclinical models . Investigations into the mechanism of this toxicity pointed towards a dose-dependent inhibition of mitochondrial respiration, highlighting the importance of assessing mitochondrial function early in the research and development pipeline . Furthermore, the pyrazole carboxamide core is recognized in agrochemical research for its action on fungal mitochondrial complexes, suggesting potential for cross-disciplinary mechanistic studies . This product is intended for research purposes as a chemical intermediate or standard for analytical studies. It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. Researchers should consult all relevant safety data sheets prior to handling.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-[(2-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-14-8(4-7-12-14)9(15)13-11(10(16)17)5-2-3-6-11/h4,7H,2-3,5-6H2,1H3,(H,13,15)(H,16,17)

InChI Key

VSBYCVGVSKZVGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2(CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopentane Functionalization

The cyclopentane backbone is typically derived from cyclopentanecarboxylic acid or its esters. Key steps include:

  • Bromination : Methyl 4-bromo-2-methylbenzoate undergoes cyanide substitution (Pd₂(dba)₃/DPPF catalysis) to introduce nitrile groups, followed by bromination with N-bromosuccinimide (NBS) to form intermediates like 2-(bromomethyl)-4-cyanobenzoate.
  • Amination : Reaction of brominated intermediates with 3-aminopiperidine-2,6-dione hydrochloride yields cyclopentane-linked amines, crucial for subsequent amidation.

Carboxylic Acid Activation

Cyclopentane-1-carboxylic acid is activated via:

  • Chlorination : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.
  • Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates direct amide bond formation without isolation of reactive intermediates.

Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid

Cyclocondensation of 1,3-Diketones

The most widely reported method involves reacting 1,3-diketones (e.g., ethyl acetoacetate) with methylhydrazine:

  • Step 1 : Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride to form a diketone intermediate.
  • Step 2 : Cyclization with methylhydrazine under basic conditions (e.g., sodium hydroxide) yields 1-methylpyrazole-5-carboxylates.
  • Step 3 : Hydrolysis with hydrochloric acid converts the ester to the carboxylic acid (85–90°C, 70–98.9% yield).

Alkylation of Pyrazole Intermediates

Alternative routes employ alkylation:

  • Dimethyl Sulfate : Ethyl 3-n-propyl-pyrazole-5-carboxylate is methylated using dimethyl sulfate, though this often produces regioisomeric mixtures requiring chromatography.
  • Enolate Alkylation : 2,4-Diketocarboxylic esters react with N-alkylhydrazinium salts in alcohols, bypassing hazardous pure alkylhydrazines.

Amide Coupling Strategies

Acyl Chloride-Amine Reaction

1-Methylpyrazole-5-carboxylic acid is converted to its acyl chloride using thionyl chloride, then reacted with 1-aminocyclopentane-1-carboxylic acid:

  • Conditions : Dichloromethane solvent, triethylamine base, room temperature (20 h, 70% yield).
  • Challenges : Requires strict anhydrous conditions to prevent hydrolysis.

Coupling Reagent-Mediated Synthesis

Modern methods use reagents like HATU or DCC:

  • Procedure : Cyclopentane-1-carboxylic acid and 1-methylpyrazole-5-carboxylic acid are mixed with DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.
  • Yield : 85–95% after purification by recrystallization or column chromatography.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Cyclocondensation 1,3-Diketone + methylhydrazine → hydrolysis 70–98% High purity, scalable Multi-step, requires acidic conditions
Alkylation Pyrazole ester + dimethyl sulfate 43–70% Direct N-methylation Isomer separation needed
Coupling Reagents DCC-mediated amidation 85–95% Mild conditions, high efficiency Costly reagents, moisture-sensitive
Acyl Chloride SOCl₂ activation + amine reaction 70–86% Simple workflow Hazardous intermediates

Industrial and Optimization Considerations

Scalability

  • Continuous Flow Reactors : Improve safety and yield for cyclopentane intermediates.
  • Solvent Recovery : Toluene and dichloromethane are recycled in large-scale syntheses.

Purity Control

  • Chromatography : Essential for resolving regioisomers in alkylation routes.
  • Recrystallization : Ethanol/water mixtures achieve >98% purity for final products.

Green Chemistry

  • Catalytic Methods : Nano-ZnO accelerates cyclocondensation, reducing reaction times.
  • Biodegradable Solvents : Ethanol replaces DMF in newer protocols.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide or carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its cyclopentane-carboxylic acid backbone and 1-methylpyrazole-5-carboxamide side chain. Key structural analogs include:

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) CAS RN Reference
1-Methyl-1H-pyrazole-5-carboxylic acid C₅H₆N₂O₂ 126.11 Pyrazole-5-COOH, methyl group N/A 16034-46-1
1-(Cyclopropylmethyl)-1H-pyrazole-5-COOH C₈H₁₀N₂O₂ 166.18 Pyrazole-5-COOH, cyclopropylmethyl N/A 1497772-92-5
3-(Tetrazole-5-amido)cyclopentane-1-COOH C₈H₁₁N₅O₃ 225.21 Cyclopentane-COOH, tetrazole-amide N/A 1540020-22-1
1-Methyl-5-phenyl-1H-pyrazole-3-COOH C₁₁H₁₀N₂O₂ 202.20 Pyrazole-3-COOH, phenyl group 144–145 10199-53-8

Key Observations :

  • Pyrazole Positional Isomerism : The carboxamide group at position 5 in the target compound (vs. position 3 or 4 in others) may enhance steric accessibility for target binding .
  • Cyclopentane vs. Aromatic Rings : The cyclopentane backbone (vs. phenyl in ) likely reduces planarity, improving solubility and metabolic stability .
  • Substituent Effects : The methyl group on the pyrazole (present in the target compound and ) minimizes metabolic oxidation compared to bulkier groups like cyclopropylmethyl .

Q & A

Q. Advanced

  • HPLC-MS : Identifies and quantifies byproducts (e.g., unreacted starting materials or diastereomers).
  • Process Analytical Technology (PAT) : Monitors reactions in real-time using inline FTIR or Raman spectroscopy.
  • Crystallization controls : Adjusting solvent polarity (e.g., water/ethanol mixtures) selectively precipitates the target compound while excluding impurities. For example, impurities in methylpyrazole-carboxylic acid analogs are reduced to <2% using gradient recrystallization .

What pharmacological assays are suitable for evaluating bioactivity, and how are false positives minimized?

Q. Advanced

  • In vitro assays : Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor binding (e.g., neurotensin receptor subtype 2) using radioligand displacement .
  • False-positive mitigation : Include counter-screens against related targets (e.g., COX-1 for COX-2 inhibitors) and use orthogonal assays (e.g., cell-based vs. biochemical). For pyrazole derivatives, metabolic stability in liver microsomes is also assessed to exclude artifacts from compound degradation .

How does substituent variation on the pyrazole ring affect physicochemical properties?

Q. Advanced

  • Lipophilicity : Methyl groups increase logP, enhancing membrane permeability but reducing solubility.
  • pKa modulation : Electron-withdrawing groups (e.g., nitro) lower the carboxylic acid’s pKa, improving ionization at physiological pH. These trends are quantified using HPLC-derived logD₇.₄ and potentiometric titration, as demonstrated in studies of 5-substituted pyrazole-4-carboxylic esters .

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